molecular formula C26H38N2O2S B15036161 1-Benzyl-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine

1-Benzyl-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine

Cat. No.: B15036161
M. Wt: 442.7 g/mol
InChI Key: PMNAVYFDXJEKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a tris(propan-2-yl)benzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical tool for studying protein interactions and enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]MORPHOLINE: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H38N2O2S

Molecular Weight

442.7 g/mol

IUPAC Name

1-benzyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C26H38N2O2S/c1-19(2)23-16-24(20(3)4)26(25(17-23)21(5)6)31(29,30)28-14-12-27(13-15-28)18-22-10-8-7-9-11-22/h7-11,16-17,19-21H,12-15,18H2,1-6H3

InChI Key

PMNAVYFDXJEKIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.